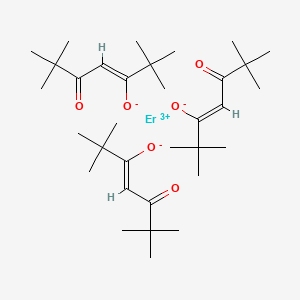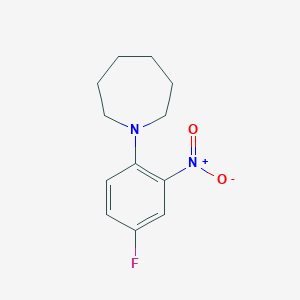
Diazanium;oxalate;oxotitanium(2+);hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white to light beige crystalline powder that is highly soluble in water . This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
The synthesis of diazanium;oxalate;oxotitanium(2+);hydrate typically involves the reaction of titanium dioxide with oxalic acid and ammonium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
TiO2+2(NH4)2C2O4+H2O→(NH4)2TiO(C2O4)2⋅H2O
In industrial production, the compound is often synthesized using high-purity reagents to ensure the quality and consistency of the final product .
化学反応の分析
Diazanium;oxalate;oxotitanium(2+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The oxalate ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Diazanium;oxalate;oxotitanium(2+);hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of titanium dioxide nanoparticles, which have applications in catalysis, photocatalysis, and as pigments.
Biology: The compound is used in the preparation of titanium-based biomaterials for medical implants and prosthetics due to its biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
作用機序
The mechanism of action of diazanium;oxalate;oxotitanium(2+);hydrate involves the interaction of the titanium center with various molecular targets. In catalysis, the titanium center can activate substrates through coordination, facilitating various chemical transformations. In biological applications, the compound’s biocompatibility and ability to form stable complexes with biomolecules are key factors in its effectiveness .
類似化合物との比較
Diazanium;oxalate;oxotitanium(2+);hydrate can be compared with other titanium oxalate compounds, such as potassium titanium oxide oxalate and sodium titanium oxide oxalate. These compounds share similar chemical properties but differ in their solubility, stability, and specific applications. For example, potassium titanium oxide oxalate is often used as a catalyst in organic synthesis, while sodium titanium oxide oxalate is used in the preparation of titanium-based ceramics .
特性
IUPAC Name |
diazanium;oxalate;oxotitanium(2+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.2H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2;;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMIUWSURLZSBL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O.O=[Ti+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O10Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Phenoxyphenyl)ethyl]-1,3,6,2-dioxazaborocane](/img/structure/B8203385.png)









![Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene](/img/structure/B8203443.png)

